6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
6-Hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile chemical compound used in scientific research. It’s a monocarboxylic derivative of pyridine . It’s used as a pharmaceutical intermediate and is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C7H4F3NO2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 154-158 °C . It is slightly soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Given the unique properties of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, it is expected to find diverse applications in areas such as drug synthesis, catalyst development, and materials science advancements. The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the introduction of a hydroxyl group and a trifluoromethyl group onto a pyridine ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-chloro-6-hydroxypyridine", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2-chloro-6-hydroxypyridine is reacted with trifluoromethyl iodide and copper(I) iodide in ethanol to yield 6-hydroxy-4-(trifluoromethyl)pyridine.", "Step 2: The resulting compound is then treated with potassium carbonate and carbon dioxide in water to introduce a carboxyl group, yielding 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid." ] } | |
CAS No. |
1393558-71-8 |
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
CBLNTLHIERBSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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